An In-depth Technical Guide to 1,3-Dicyclohexylthiourea
An In-depth Technical Guide to 1,3-Dicyclohexylthiourea
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 1,3-Dicyclohexylthiourea, a compound with diverse applications in chemistry and material science. It covers its fundamental identifiers, physicochemical properties, synthesis protocols, and analytical methodologies.
Chemical Identifiers and Nomenclature
1,3-Dicyclohexylthiourea is a symmetrically substituted thiourea derivative featuring two cyclohexyl groups attached to the nitrogen atoms.[1] Its unique structure contributes to its chemical properties and reactivity.[1] The primary identifiers for this compound are summarized below.
| Identifier Type | Value | Reference |
| CAS Number | 1212-29-9 | [1][2][3][4][5] |
| IUPAC Name | 1,3-dicyclohexylthiourea | [1] |
| Molecular Formula | C₁₃H₂₄N₂S | [1][2] |
| PubChem CID | 727200 | [2][3] |
| EINECS | 214-920-7 | [2][5][6] |
| InChI | InChI=1S/C13H24N2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,15,16) | [1][6] |
| InChI Key | KAJICSGLHKRDLN-UHFFFAOYSA-N | [1][6] |
| Canonical SMILES | C1CCC(CC1)NC(=S)NC2CCCCC2 | [1][6] |
| Synonyms | N,N'-Dicyclohexylthiourea, 1,3-Bis(cyclohexyl)thiourea, DCXU | [1][2][6] |
Physicochemical Properties
The compound is typically a white crystalline solid at room temperature.[2] It is characterized by low solubility in water and may be sensitive to prolonged air exposure.[1][5] Its key physical and chemical properties are detailed in the following table.
| Property | Value | Reference |
| Molecular Weight | 240.41 g/mol | [1][5] |
| Melting Point | 33 °C / 178-181 °C | [3][5][7] |
| Boiling Point | 345.3 °C at 760 mmHg | [3][8] |
| Density | 1.05 g/cm³ | [3][8] |
| Flash Point | 162.6 °C | [3][8] |
| Water Solubility | <0.1 mg/mL at 70° F; <0.01 g/100 mL at 21 °C | [1][2][8] |
| Vapor Pressure | 6.23E-05 mmHg at 25°C | [3] |
| LogP | 3.89770 | [3] |
Note: A significant discrepancy in the reported melting point exists in the literature, with some sources citing 33°C and others around 180°C. This may be due to different polymorphic forms or measurement conditions.
Applications and Research Interest
1,3-Dicyclohexylthiourea is utilized across several scientific and industrial domains due to its chemical characteristics.
-
Coordination Chemistry : It serves as a ligand in the formation of metal complexes, with studies demonstrating its ability to coordinate with metals like cobalt.[1] The steric bulk of the cyclohexyl groups can influence the coordination geometry and packing of these complexes.[1]
-
Corrosion Inhibition : The compound is effective as a corrosion inhibitor for metals, particularly in acidic environments.[1]
-
Rubber Industry : It functions as an accelerator in the vulcanization process, speeding up the curing of rubber to enhance its strength, durability, and elasticity.[2]
-
Material Science : Its properties are suitable for use in polymer formulations and as a tool in crystal engineering, where it can act as a hydrogen bond donor and acceptor to influence crystal packing.[1]
-
Synthetic Chemistry : It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals.[2] Derivatives have also been explored for their catalytic properties in organic reactions.[1]
Caption: Key application areas of 1,3-Dicyclohexylthiourea.
Experimental Protocols
Synthesis via Reflux Reaction
A common method for synthesizing 1,3-Dicyclohexylthiourea involves the reaction of thiourea with cyclohexylamine.[1] A patented method highlights the use of a phase-transfer catalyst in an aqueous medium.[7]
Materials:
-
Thiourea
-
Cyclohexylamine
-
Polyethylene glycol 400 (PEG-400) as a catalyst
-
Water (solvent)
-
Reaction flask with reflux condenser
Procedure:
-
Combine thiourea (12 mmol), cyclohexylamine (20 mmol), and PEG-400 (0.12 mmol) in a reaction flask.[7]
-
Add 18 mL of water to the mixture.[7]
-
Heat the mixture to reflux under normal atmospheric pressure.[7]
-
Maintain the reflux for 24 hours to allow the reaction to complete.[7]
-
After the reaction period, cool the mixture. The product will precipitate out of the solution.[7]
-
Isolate the solid product by filtration. The filtrate, containing the solvent and catalyst, can be recovered for reuse.[7]
-
Wash the collected solid with water to remove any residual impurities.[7]
-
Dry the purified product. This procedure reportedly yields N,N'-dicyclohexylthiourea with an 86% efficiency.[7]
Caption: General workflow for the synthesis of 1,3-Dicyclohexylthiourea.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of thiourea derivatives, often required for pharmacokinetic studies or trace analysis. While specific protocols for 1,3-dicyclohexylthiourea are not detailed, the methodology for the structurally similar 1,3-dicyclohexylurea (DCU) provides a strong template.[9][10]
Instrumentation:
-
Liquid Chromatography system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[9]
Sample Preparation:
-
Dissolve a precise amount of the compound in a suitable organic solvent (e.g., methanol, acetonitrile) to create a stock solution.[11]
-
For analysis in complex matrices like plasma, a protein precipitation step followed by dilution is typically required.
LC Parameters (Adapted from DCU analysis):
-
Column: A reverse-phase column such as a C18 is appropriate (e.g., Thermo Electron Aquasil-C18, 2.1 × 20 mm, 3.0 µm).[9]
-
Mobile Phase A: 0.1% formic acid in water.[9]
-
Mobile Phase B: 100% acetonitrile.[9]
-
Gradient: A fast gradient, for example, starting at 10% B, ramping to 90% B, holding, and then re-equilibrating.[9]
-
Flow Rate: Approximately 0.5 mL/min.[9]
MS/MS Parameters (Hypothetical, based on DCU):
-
Ionization Mode: Positive ion mode.[10]
-
Ion Spray Voltage: ~5,000 V.[10]
-
Source Temperature: ~600 °C.[10]
-
MRM Transition: A specific Multiple Reaction Monitoring (MRM) transition must be determined by infusing the pure compound. This involves selecting the precursor ion (e.g., [M+H]⁺) and a characteristic product ion formed via collision-induced dissociation.
Caption: A typical workflow for quantitative analysis via LC-MS/MS.
Safety and Handling
1,3-Dicyclohexylthiourea is considered a combustible compound.[2] When heated to decomposition, it can emit very toxic fumes, including mixed oxides of nitrogen (NOx).[2][5] It is incompatible with strong acids and oxidizing agents.[5] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed during handling. Store in a cool, dry place at ambient temperatures.[2]
References
- 1. Buy 1,3-Dicyclohexylthiourea | 1212-29-9 [smolecule.com]
- 2. guidechem.com [guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. 1,3-Dicyclohexylthiourea, CAS No. 1212-29-9 - iChemical [ichemical.com]
- 5. 1,3-Dicyclohexylthiourea CAS#: 1212-29-9 [m.chemicalbook.com]
- 6. Dicyclohexylthiourea | C13H24N2S | CID 727200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN1962630A - N'-dicyclohexyl thiourea preparation method - Google Patents [patents.google.com]
- 8. 1,3-Dicyclohexylthiourea | CAS#:1212-29-9 | Chemsrc [chemsrc.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacokinetic evaluation of a 1,3-dicyclohexylurea nanosuspension formulation to support early efficacy assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
